molecular formula C30H37NO8S B15183069 Einecs 250-770-9 CAS No. 31702-83-7

Einecs 250-770-9

Cat. No.: B15183069
CAS No.: 31702-83-7
M. Wt: 571.7 g/mol
InChI Key: YGIPPBHELHWJHO-FHIDHQGESA-N
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Description

Einecs 250-770-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H2)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H2​)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can add to monomers such as styrene, methyl methacrylate, and vinyl chloride, leading to the formation of polymers.

    Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions with other compounds, leading to the formation of new products.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, often at temperatures ranging from 60°C to 80°C. Common reagents used in these reactions include various monomers and solvents that facilitate the polymerization process.

Major Products Formed

The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polymethyl methacrylate, and polyvinyl chloride. These polymers have wide-ranging applications in industries such as plastics, coatings, and adhesives.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms.

    Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.

    Medicine: The compound is used in the development of drug delivery systems, particularly in the formulation of polymer-based drug carriers. Its role in initiating polymerization reactions is crucial for creating controlled-release drug delivery systems.

    Industry: In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of various polymers and plastics. Its ability to initiate polymerization reactions is essential for manufacturing high-performance materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. The decomposition process can be represented as follows:

CH3C(CN)(N2H2)CH32CH3C(CN)N2H\text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 \rightarrow 2\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{H} CH3​C(CN)(N2​H2​)CH3​→2CH3​C(CN)N2​H

These free radicals are highly reactive and can initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The molecular targets of these radicals are typically the double bonds in monomers, which undergo addition reactions to form polymers.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its thermal stability and ability to generate radicals at relatively lower temperatures.

Similar Compounds

    Benzoyl Peroxide: A widely used radical initiator in polymerization reactions, known for its high reactivity and ability to generate radicals at higher temperatures.

    Potassium Persulfate: Another common radical initiator, often used in aqueous polymerization reactions due to its solubility in water.

Properties

CAS No.

31702-83-7

Molecular Formula

C30H37NO8S

Molecular Weight

571.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C20H21NO4.C10H16O4S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-8,10-12H,9H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.1/s1

InChI Key

YGIPPBHELHWJHO-FHIDHQGESA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Origin of Product

United States

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